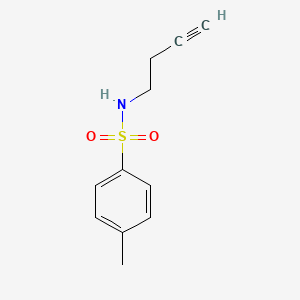

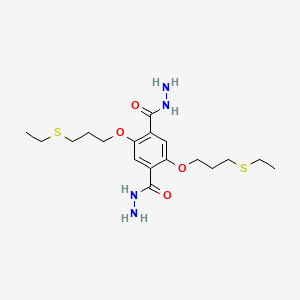

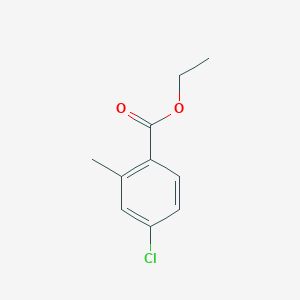

2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide

Vue d'ensemble

Description

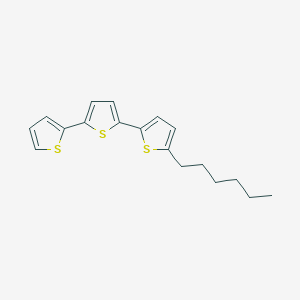

“2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide” is a chemical compound that has been used in the synthesis of covalent organic frameworks (COFs) . COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . This compound has unique properties that make it ideal for applications such as drug delivery systems and polymer synthesis.

Synthesis Analysis

This compound has been synthesized by a simpler and easier method at room temperature and introduced into capillary electrochromatography as a coating material . It was first synthesized using hydrazine-linked TFPB-DHzDS (TFPB: 1,3,5-tris (4-formylphenyl)benzene; DHzDS: 2,5-bis (3- (ethylthio)propoxy)terephthalohydrazide) .Chemical Reactions Analysis

The fluorescent COF made from this compound and 1,3,5-triformylbenzene strongly interacts through its thioether arms with penetrating Hg 2+ ions, which leads to a sensitive chelation-enhanced quenching effect .Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

Research on similar compounds has explored their role in antioxidant assays, such as the ABTS/PP decolorization assay. These studies investigate the reaction pathways of antioxidants, including their ability to form coupling adducts and undergo oxidative degradation. Understanding these mechanisms can help in evaluating the antioxidant capacity of new compounds, including potential applications of 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide in this area (Ilyasov et al., 2020).

Biomass Conversion and Polymer Synthesis

Another area of research relevance is the conversion of plant biomass into valuable chemicals, highlighting the importance of platform chemicals like 5-Hydroxymethylfurfural (HMF) and its derivatives for producing polymers and fuels. This context suggests potential applications for 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide in the synthesis of new polymers or as an intermediate in the conversion of biomass to useful chemicals (Chernyshev et al., 2017).

Enzymatic Treatment of Organic Pollutants

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents a significant area of environmental research. Compounds that can act as redox mediators or substrates for these enzymes could contribute to more efficient degradation processes of recalcitrant pollutants, suggesting a potential application for the research compound in environmental remediation efforts (Husain & Husain, 2007).

Chemical Recycling of Polymers

Research on the chemical recycling of poly(ethylene terephthalate) (PET) underscores the importance of developing new chemical processes for recycling and sustainability. Compounds like 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide may find applications in catalyzing or facilitating the breakdown and repolymerization of PET and other plastics, contributing to advancements in recycling technologies and the circular economy (Karayannidis & Achilias, 2007).

Orientations Futures

The future directions of this compound lie in its potential applications in the synthesis of covalent organic frameworks (COFs). These frameworks have numerous potential applications, such as in the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .

Propriétés

IUPAC Name |

2,5-bis(3-ethylsulfanylpropoxy)benzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O4S2/c1-3-27-9-5-7-25-15-11-14(18(24)22-20)16(12-13(15)17(23)21-19)26-8-6-10-28-4-2/h11-12H,3-10,19-20H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNZIPCPNKPHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCOC1=CC(=C(C=C1C(=O)NN)OCCCSCC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177389.png)